molecular formula C24H39ClN7O17P3S B1214846 3-Chloropropionyl-coa CAS No. 96212-36-1

3-Chloropropionyl-coa

Cat. No. B1214846
CAS RN: 96212-36-1
M. Wt: 858 g/mol
InChI Key: LBJZPAYTKZKLLL-UHFFFAOYSA-N
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Description

3-Chloropropionyl chloride is a technical grade compound with the linear formula ClCH2CH2COCl . It is an important bifunctional reagent that is capable of acylation and possesses a 2-chloro-ethyl fragment (CH2CH2Cl), which can be subjected to nucleophilic substitution and serves as a masked vinyl group .


Synthesis Analysis

3-Chloropropionyl chloride is commercially available and can be prepared from β-propiolactone and thionyl chloride . Other standard methods available for the preparation of acyl chlorides can also be applied: the reaction of acrylic acid or 3-chloropropionic acid with thionyl chloride, phosphoryl chloride, phosgene, or phosphorus trichloride .


Molecular Structure Analysis

The molecular structure of 3-Chloropropionyl chloride is represented by the SMILES string ClCCC(Cl)=O . It has a molecular weight of 126.97 .


Chemical Reactions Analysis

3-Chloropropionyl chloride is highly reactive and is widely used in acylations . It can be used as a starting material in many reactions to construct a variety of (hetero)cyclic compounds .


Physical And Chemical Properties Analysis

3-Chloropropionyl chloride is a liquid with a refractive index of n20/D 1.457 (lit.) and a density of 1.33 g/mL at 25 °C (lit.) . It has a boiling point of 143-145 °C (lit.) .

Scientific Research Applications

Enzymatic Inhibition and Mechanism Studies

3-Chloropropionyl-CoA has been found to irreversibly inhibit enzymes such as avian liver 3-hydroxy-3-methylglutaryl-CoA synthase (HMG-CoA synthase) and rat mammary gland fatty acid synthase. These inhibitions occur through covalent modification of active-site cysteine residues, suggesting its potential use in studying enzyme mechanisms and active site structures (Miziorko & Behnke, 1985), (Miziorko & Behnke, 1986).

Biotechnological Production

3-Chloropropionyl chloride, a derivative of 3-Chloropropionyl-CoA, is utilized in the synthesis of products like beclamide, which has sedative and anticonvulsant properties. Continuous flow methods for its production offer safer and more efficient alternatives to traditional methods (Movsisyan et al., 2018).

Polymerization and Material Science

3-Chloropropionyl-CoA derivatives have been used in the enzymatic polymerization of new poly(3-hydroxyalkanoate)s. These studies contribute to the development of biodegradable and biocompatible thermoplastics, expanding the application of 3-Chloropropionyl-CoA in material science (Kamachi et al., 2001).

Metabolic Engineering

Research involving 3-Chloropropionyl-CoA includes engineering metabolic pathways in microorganisms such as E. coli and Methylobacterium extorquens for the production of compounds like 3-hydroxypropionic acid. These studies demonstrate the feasibility of using modified metabolic pathways for industrial chemical production (Wang et al., 2012), (Yang et al., 2017).

Autotrophic CO2 Fixation

Propionyl-Coenzyme A Synthase from Chloroflexus aurantiacus, which is involved in the 3-hydroxypropionate cycle for autotrophic CO2 fixation, highlights the role of 3-Chloropropionyl-CoA in understanding carbon fixation mechanisms. This enzyme is essential for the conversion of 3-hydroxypropionate to propionyl-CoA in the cycle (Alber & Fuchs, 2002).

Conformational Studies

The compound has also been used in ab initio calculations for understanding the structural and conformational behavior of molecules like 3-chloropropionyl chloride, contributing to theoretical chemistry and molecular modeling (Badawi & Förner, 1999).

Active Site Peptide Analysis

3-Chloropropionyl-CoA has been instrumental in determining the amino acid sequence of active site peptides in enzymes like avian liver mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase, enhancing our understanding of enzyme structure and function (Miziorko & Behnke, 1985).

Metabolic Studies

Studies on organisms like Rhodobacter sphaeroides have used 3-Chloropropionyl-CoA to understand the assimilation of compounds like 3-hydroxypropionate, providing insights into microbial metabolism and potential biotechnological applications (Schneider et al., 2011).

Safety And Hazards

3-Chloropropionyl chloride is considered hazardous. It is combustible, may be corrosive to metals, harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage .

Future Directions

While there is limited information available on the future directions of 3-Chloropropionyl chloride, it continues to be an important reagent in chemical synthesis . Its potential applications in various fields of research, including the synthesis of new isoxazolidine analogues of C-nucleotides with potential anticancer and antiviral activity, are being explored .

properties

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-chloropropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39ClN7O17P3S/c1-24(2,19(36)22(37)28-6-4-14(33)27-7-8-53-15(34)3-5-25)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)32-12-31-16-20(26)29-11-30-21(16)32/h11-13,17-19,23,35-36H,3-10H2,1-2H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJZPAYTKZKLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39ClN7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10914609
Record name 9-{5-O-[{[(4-{[3-({2-[(3-Chloropropanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-aminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropropionyl-coa

CAS RN

96212-36-1
Record name 3-Chloropropionyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096212361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[(4-{[3-({2-[(3-Chloropropanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-aminato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10914609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
HM Miziorko, CE Behnke - Biochemistry, 1985 - ACS Publications
… analogues have been frequently used to covalently label enzyme active sites (Hartman, 1977); these precedents prompted our synthesis and investigation of 3-chloropropionyl-CoA as …
Number of citations: 41 pubs.acs.org
HM Miziorko, CE Behnke, PM Ahmad, F Ahmad - Biochemistry, 1986 - ACS Publications
… Recently, we reported that 3-chloropropionyl-CoA irreversibly inhibits 3-hydroxy-3-… Upon screening several potential target enzymes, it was determined that 3-chloropropionyl-CoA is …
Number of citations: 10 pubs.acs.org
HM Miziorko, CE Behnke, F Ahmad - Biochemistry, 1989 - ACS Publications
… With this complication in mind, we developed 3-chloropropionyl-CoA as an active-site probe. While a /3-haloacyl derivativemight be expected to show relatively low reactivity under the …
Number of citations: 13 pubs.acs.org
HM Miziorko, CE Behnke - Journal of Biological Chemistry, 1985 - ASBMB
… Hydroxymethylglutaryl-CoA synthase is irreversibly inhibited by the active site-directed inhibitor 3chloropropionyl-CoA. Enzyme modification has been postulated to involve alkylation of …
Number of citations: 44 www.jbc.org
I Misra, HA Charlier Jr, HM Miziorko - Biochimica et Biophysica Acta (BBA) …, 1995 - Elsevier
… Unlabelled 3-chloropropionyl-CoA was prepared from the acyl chloride according to the method of Simon and Site-specific mutations were engineered in HMG-CoA synthase cDNA (…
Number of citations: 21 www.sciencedirect.com
SH Vollmer, LM Mende-Mueller, HM Miziorko - Biochemistry, 1988 - ACS Publications
… While the precise function of that cysteine could not be unambiguously assigned, its identification was facilitated by the fact that it was alkylated by the affinity label 3chloropropionyl-CoA…
Number of citations: 33 pubs.acs.org
KY Chun, DA Vinarov, J Zajicek, HM Miziorko - Journal of Biological …, 2000 - ASBMB
… The mechanism-based inhibitor, 3-chloropropionyl-CoA, efficiently alkylates E95A. This is compatible with the presence of a functional general base, raising the possibility that Glu 95 …
Number of citations: 37 www.jbc.org
I Misra, CZ Wang, HM Miziorko - Journal of Biological Chemistry, 2003 - ASBMB
… Upon modification with the mechanism-based inhibitor, 3-chloropropionyl-CoA, or in formation of a stable binary complex with acetoacetyl-CoA, F204L exhibits binding stoichiometries …
Number of citations: 19 www.jbc.org
T Hiroshi, K Hidetoshi, T Haruo, Ō Satoshi - Biochimica et Biophysica Acta …, 1987 - Elsevier
A β-lactone isolated from Scopulariopsis sp. shows a potent inhibition of cholesterogenesis. The structure of this β-lactone, termed F-244, is 3,5,7-trimethyl-12-hydroxy-13-hydroxymethyl…
Number of citations: 66 www.sciencedirect.com
HM Miziorko, CE Behnke, HHL Wang - Biochimica et Biophysica Acta (BBA …, 1990 - Elsevier
… The lower profile (B) was obtained using 3-chloropropionyl-CoA inactivated enzyme for carboxymethylation. The sample was applied to a Synchropak RP-P C18 column (4.6×250 ram). …
Number of citations: 12 www.sciencedirect.com

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